SR 11302

Overview

Description

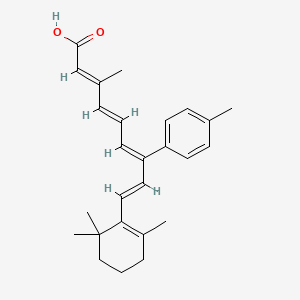

SR 11302 (3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid) is a synthetic retinoid that selectively inhibits the AP-1 transcription factor without activating retinoic acid response elements (RARE) . This compound demonstrates hepatoprotective, anti-apoptotic, and anti-proliferative effects, particularly in bile acid-induced cytotoxicity models. Key mechanisms include:

- Restoration of NOS-3 expression: this compound reverses bile acid (GCDCA)-mediated suppression of NOS-3, a critical regulator of nitric oxide (NO) production and cell survival. At 50 μM, it increased NOS-3 protein expression by 148% compared to controls .

- Inhibition of cyclin D1: this compound reduces cyclin D1 overexpression, a driver of cell cycle dysregulation in cholestasis, thereby delaying S-phase entry and apoptosis .

- Reduction of caspase-3 activity: Treatment with this compound (50 μM) decreases caspase-3-associated activity by up to 60%, correlating with improved cell survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

SR 11302 is synthesized through a series of chemical reactions involving the modification of all-trans-retinoic acid. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps of purification and characterization to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

SR 11302 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Scientific Research Applications

Chemical Profile

- Chemical Name : (E,E,Z,E)-3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid

- Molecular Formula : C26H32O2

- Purity : ≥95% .

Lung Cancer Treatment

A significant body of research has focused on the application of this compound in lung cancer models. In a study using an ex vivo 4D lung cancer model, this compound was shown to reduce metastatic lesion formation significantly across various human lung cancer cell lines (A549, H1299, H460). The treatment resulted in fewer circulating tumor cells (CTCs) and metastatic lesions compared to untreated controls .

Key Findings :

- Reduced Metastatic Lesion Formation : this compound treatment led to a statistically significant decrease in the number of metastatic lesions (p-values ranging from 0.004 to 0.009) over time .

- Impact on CTC Viability : Treated CTCs exhibited lower viability compared to untreated controls, indicating a potential mechanism for reducing metastasis .

Inhibition of Tumor Cell Proliferation

Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines beyond lung cancer. For instance:

- HeLa Cells : Demonstrated reduced proliferation rates when treated with this compound.

- T-47D and Calu-6 Cells : Also showed significant inhibition of growth .

Case Study 1: Lung Cancer Metastasis

In a controlled experiment involving human lung cancer cell lines, researchers treated cells with this compound and monitored changes in metastatic behavior over a period of 20 days. The results indicated a consistent pattern of reduced metastatic lesions in treated groups compared to controls.

| Time Point | Control Lesions | This compound Treated Lesions | p-value |

|---|---|---|---|

| Day 10 | High | Moderate | 0.59 |

| Day 15 | Higher | Low | 0.006 |

| Day 20 | Highest | Significantly Lower | 0.004 |

This data highlights the compound's efficacy in mitigating tumor spread without adversely affecting primary tumor growth .

Case Study 2: Hepatoma Cells

In another study focusing on HepG2 hepatoma cells, this compound was found to protect against deregulation caused by bile acids. The inhibition of AP-1 activity resulted in decreased expression levels of NOS-3, showcasing its protective role against liver cancer progression .

Mechanism of Action

SR 11302 exerts its effects by specifically inhibiting the activity of the activator protein-1 (AP-1) transcription factor. AP-1 plays a crucial role in regulating gene expression related to cell differentiation, proliferation, and apoptosis . By inhibiting AP-1, this compound can modulate these cellular processes and reduce the expression of genes involved in tumor progression and metastasis .

Comparison with Similar Compounds

Natural AP-1 Inhibitors: Curcumin and Quercetin

Key Findings :

- This compound outperforms curcumin and quercetin in specificity and potency due to its selective AP-1 inhibition .

- Curcumin and quercetin affect SP1 phosphorylation, complicating their therapeutic use .

Key Findings :

- This compound and T-5224 show divergent efficacy depending on disease context. In bile acid models, this compound is superior due to dual modulation of NOS-3 and cyclin D1 .

- BAY’s NF-κB inhibition is more potent in suppressing DNA damage-induced pathways, suggesting pathway-specific utility .

Retinoids: SR 11237

Key Findings :

- This compound’s AP-1 inhibition contrasts with SR 11237’s RXR agonism, highlighting divergent applications in cancer therapy .

Data Tables

Table 1: Comparative Efficacy in HepG2 Cytotoxicity Models

| Compound | Concentration | NOS-3 Restoration | Caspase-3 Reduction | Cyclin D1 Suppression |

|---|---|---|---|---|

| This compound | 50 μM | +148% | 60% | 70% |

| Curcumin | 20 μM | +30% | No effect | 20% |

| Quercetin | 50 μM | +25% | No effect | 15% |

Table 2: In Vivo Performance

| Compound | Model | Dose | Outcome |

|---|---|---|---|

| This compound | Vldlr⁻/⁻ mice | 0.5–1 mg/kg | 50% reduction in vascular lesions |

| T-5224 | Inflammatory models | 10 mg/kg | Limited efficacy in cholestasis |

Discussion

This compound stands out for its specificity, dual modulation of NOS-3 and cyclin D1, and robust in vivo activity. While natural compounds like curcumin and quercetin have broader antioxidant properties, their off-target effects limit therapeutic precision. Synthetic inhibitors such as T-5224 and BAY show context-dependent efficacy, underscoring the need for target-pathway alignment. Among retinoids, this compound’s unique AP-1 inhibition profile positions it as a promising candidate for bile acid-related liver diseases and AP-1-driven cancers.

Limitations :

- This compound’s efficacy in non-hepatic cancers (e.g., breast, lung) requires further validation .

- Comparative pharmacokinetic data with similar compounds are lacking.

Biological Activity

SR 11302 is a synthetic retinoid and a selective inhibitor of the activator protein-1 (AP-1) transcription factor, which plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. This compound has garnered attention for its potential antitumor effects, particularly in cancer research.

Inhibition of AP-1 Activity

this compound specifically inhibits AP-1 activity without activating retinoic acid receptors (RARs) or retinoid X receptors (RXRs), which distinguishes it from other retinoids. Its mechanism primarily involves blocking the transcriptional activity of AP-1, thereby disrupting the signaling pathways that promote tumor growth and metastasis .

Antitumor Effects

-

Cell Line Studies

This compound has demonstrated significant inhibitory effects on various cancer cell lines: -

Metastatic Lesion Formation

In an ex vivo 4D lung cancer model, treatment with this compound resulted in significantly fewer metastatic lesions compared to untreated controls. Specifically, when human lung cancer cell lines (H1299, H460, A549) were treated with this compound at a concentration of 1 μM, there was a notable reduction in circulating tumor cells (CTCs) and metastatic site tumor cells . The statistical significance of these findings is summarized in Table 1.

| Cell Line | Treatment | Metastatic Lesion Reduction | p-value |

|---|---|---|---|

| H1299 | This compound | Significant | 0.009 |

| A549 | This compound | Significant | 0.01 |

| H460 | This compound | Significant | 0.02 |

- In Vivo Studies

In AP-1-luciferase transgenic mouse models, this compound effectively inhibited both AP-1 activation and tumor formation induced by carcinogens such as DMBA and TPA. This suggests that the antitumor effects observed are not limited to cell culture but extend to more complex biological systems .

Study on Hepatoma Cells

A study highlighted the protective effects of this compound against cytotoxicity in HepG2 hepatoma cells induced by bile acids. The inhibition of AP-1 activity led to increased expression of nitric oxide synthase (NOS-3), suggesting a potential therapeutic role in liver-related pathologies .

Head and Neck Squamous Cell Carcinoma

Another investigation into head and neck squamous cell carcinoma (HNSCC) revealed that administration of this compound significantly suppressed tumor growth and lymph node metastasis in patient-derived xenograft models. This reinforces the compound's potential utility in treating aggressive cancers .

Summary of Biological Activity

This compound stands out as a promising candidate for cancer therapy due to its selective inhibition of AP-1 without activating RARs or RXRs. Its ability to reduce tumor cell proliferation across various cancer types and inhibit metastatic lesion formation positions it as a significant player in oncological research.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which SR 11302 inhibits AP-1 activity, and how does this differ from other retinoids?

this compound is a retinoid-class compound that selectively inhibits the transcription factor AP-1 without activating retinoic acid response elements (RARE). It binds to retinoic acid receptors (RARα and RARγ) but not RARβ or RXRα, thereby blocking AP-1-driven transcriptional activity. This specificity prevents off-target effects common to other retinoids that activate RARE pathways .

Q. How can researchers determine the effective concentration range of this compound for in vitro experiments?

In vitro studies typically use this compound at 1–2 µM for AP-1 inhibition. For example, 1 µM reduced aldosterone levels by 61.9% in hypoxia-treated cells, while 2 µM suppressed β-catenin and c-Myc expression in H. pylori-infected gastric cells. Dose-response curves and AP-1 luciferase reporter assays are recommended to validate efficacy in specific cell lines .

Q. What are the key considerations for designing cell-based assays to evaluate this compound’s anti-proliferative effects?

- Cell line selection : Use AP-1-dependent models (e.g., T-47D, Calu-6, HeLa) rather than AP-1-independent lines (e.g., HL-60, NB4).

- Controls : Include positive controls (e.g., known AP-1 inhibitors) and solvent controls (DMSO).

- Assay duration : 24–48 hours for acute effects on signaling; longer durations (72+ hours) for proliferation assays .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across different cancer models?

Discrepancies arise from cell-specific AP-1 signaling roles. For instance, this compound inhibits proliferation in AP-1-dependent breast and lung cancers but shows no effect in AP-1-independent leukemias. To address this:

- Perform AP-1 activity assays (e.g., luciferase reporters) in new models.

- Validate target engagement via Western blotting for c-Fos/c-Jun (AP-1 subunits).

- Compare transcriptomic profiles of responsive vs. non-responsive cells .

Q. What experimental strategies are recommended to assess this compound’s in vivo pharmacokinetics and toxicity?

- Dosing : Oral administration (0.5–1 mg/kg daily) in murine models mimics prior studies.

- Toxicity endpoints : Monitor liver enzymes (AP-1 regulates detoxification genes) and retinoid-associated side effects (e.g., skin dryness).

- Bioavailability : Use LC-MS to measure plasma and tissue concentrations, as solubility in DMSO (>10 mM) may not reflect in vivo stability .

Q. How can researchers leverage this compound to dissect AP-1’s role in oxidative-nitrosative stress pathways?

- Model selection : Use traumatic brain injury (TBI) or ischemia-reperfusion models where AP-1/NF-κB crosstalk drives pathology.

- Biomarkers : Quantify nitric oxide synthase (NOS) isoforms (e.g., iNOS, cNOS) and oxidative markers (e.g., lipid peroxidation).

- Combination therapy : Pair this compound with antioxidants (e.g., quercetin) to amplify anti-inflammatory effects, as shown in rat periodontal studies .

Q. Methodological Guidance

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

- Nonlinear regression : Fit dose-response data to a sigmoidal curve (e.g., Hill equation) to calculate IC₅₀ values.

- Error analysis : Use error bars (SEM/SD) in graphs to depict variability, as seen in GCDCA vs. This compound comparative studies .

- Multivariate analysis : Apply ANOVA for studies with multiple treatment groups (e.g., LPS + this compound + quercetin combinations) .

Properties

IUPAC Name |

(2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)/b8-6+,16-15+,20-18+,22-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQANARBNMTXCDM-DKOHIBGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.